molecular formula C18H18N2O3 B2532376 N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide CAS No. 922027-01-8

N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide

Cat. No.: B2532376
CAS No.: 922027-01-8
M. Wt: 310.353
InChI Key: OCPIPQGSZRNUSF-UHFFFAOYSA-N
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Description

N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide is a benzoxazepine derivative featuring a seven-membered oxazepine ring fused to a benzene core. The acetamide side chain at position 7 is substituted with an m-tolyl group (meta-methylphenyl), which confers distinct electronic and steric properties.

Properties

IUPAC Name

2-(3-methylphenyl)-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-12-3-2-4-13(9-12)10-17(21)20-14-5-6-16-15(11-14)18(22)19-7-8-23-16/h2-6,9,11H,7-8,10H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCPIPQGSZRNUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(C=C2)OCCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzo[f][1,4]oxazepine ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an ortho-amino benzamide derivative.

    Introduction of the oxo group: The oxo group at the 5-position can be introduced via oxidation reactions using reagents like potassium permanganate or chromium trioxide.

    Attachment of the m-tolyl group: This step involves the acylation of the benzo[f][1,4]oxazepine ring with m-tolyl acetic acid or its derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The aromatic ring and other positions on the molecule can undergo substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, under appropriate conditions (e.g., Friedel-Crafts acylation, nucleophilic aromatic substitution).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structural configuration that combines a benzo-fused oxazepin ring with an acetamide moiety. The molecular formula is C_{19}H_{20}N_{2}O_{2}, and it possesses a molecular weight of approximately 312.38 g/mol. This structure is significant as it influences the compound's biological activity and interaction with various biological targets.

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have indicated that compounds similar to N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide exhibit promising anticancer properties. For instance, derivatives have been shown to induce differentiation in acute myeloid leukemia cells in vitro, suggesting potential therapeutic roles in oncology .
  • Neuroprotective Effects
    • The compound's structural characteristics may also confer neuroprotective properties. Research has indicated that oxazepin derivatives can modulate neurotransmitter systems and exhibit antioxidant activity, which is beneficial in neurodegenerative diseases .
  • Anti-inflammatory Properties
    • Preliminary investigations suggest that this compound may possess anti-inflammatory effects. Compounds within the oxazepin class have been noted for their ability to inhibit pro-inflammatory cytokines, which could be advantageous in treating chronic inflammatory conditions .

Case Studies and Research Findings

StudyFocusFindings
Study 1Acute Myeloid LeukemiaIdentified differentiation-inducing properties of oxazepin derivatives .
Study 2NeuroprotectionDemonstrated antioxidant effects in cellular models .
Study 3InflammationShowed inhibition of cytokine release in vitro .

Mechanism of Action

The mechanism of action of N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling and physiological responses.

    Pathway Interference: The compound may interfere with key biological pathways, such as inflammatory or apoptotic pathways, to achieve its effects.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Heterocycle Variations

Benzo[f][1,4]oxazepine vs. Benzo[b][1,4]oxazepine

Compound 2-(4-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)acetamide () shares an oxazepine core but differs in ring fusion (dibenzo vs. benzo) and substitution (4-fluorophenyl vs. m-tolyl).

Oxazepine vs. Thiazepine

The 5-substituted-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepines () replace the oxygen atom in the oxazepine ring with sulfur. This substitution increases lipophilicity and may improve metabolic stability but could reduce hydrogen-bonding capacity. For example, thiazepine derivatives are often explored as protease inhibitors due to sulfur’s electron-withdrawing effects .

Acetamide Side Chain Modifications

A. m-Tolyl vs. o-Tolyloxy Substitution

The compound N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide () replaces the m-tolyl group with an o-tolyloxy (ortho-methylphenoxy) moiety. Safety data for this analog emphasize precautions against heat and ignition sources (P210), suggesting reactive instability compared to the m-tolyl variant .

B. m-Tolyl vs. Heterocyclic Substitution

Compound 19 from (2-((7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide) retains the m-tolyl group but incorporates a thienopyrimidine-thioether scaffold. This hybrid structure demonstrated moderate activity against Schistosoma mansoni cysteine protease (SmCD1, IC₅₀ = 102.5 µM), highlighting the role of sulfur in enhancing enzyme inhibition .

Bioactivity and Pharmacological Profiles

Compound Name Core Structure Key Substituent Bioactivity (IC₅₀ or EC₅₀) Reference
Target Compound Benzo[f][1,4]oxazepine 2-(m-tolyl)acetamide Not reported -
2-(4-Fluorophenyl)-N-(dibenzo-oxazepin-7-yl)acetamide Dibenzo[b,f][1,4]oxazepine 4-fluorophenyl Not reported (synthetic focus)
Compound 19 () Thienopyrimidine-thioether m-tolyl SmCD1: 102.5 µM
o-Tolyloxy Analog () Benzo[f][1,4]oxazepine o-tolyloxy Safety data only (P201, P210)

Key Differentiators and Implications

Core Flexibility : Oxazepine’s oxygen provides hydrogen-bonding capability, whereas thiazepine’s sulfur may enhance stability in hydrophobic environments.

Safety Profile : The o-tolyloxy analog’s flammability warnings (P210) suggest that substituent choice impacts compound handling requirements .

Biological Activity

N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which highlights its complex structure featuring a benzo-fused oxazepine ring. This structure is significant as it influences the compound's interaction with biological targets.

Research indicates that compounds with similar oxazepine structures often interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The biological activity of this compound may involve modulation of these receptors, potentially leading to effects on mood regulation and neuroprotection.

Antitumor Activity

Several studies have investigated the antitumor potential of oxazepine derivatives. For instance:

  • Case Study 1 : A derivative related to the oxazepine structure showed significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and PC3 (prostate cancer). The study utilized a combination index method to evaluate synergistic effects when combined with conventional chemotherapy agents like doxorubicin .

Anti-inflammatory Effects

Compounds in this class have also been noted for their anti-inflammatory properties:

  • Case Study 2 : Research has demonstrated that similar oxazepine compounds can inhibit pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in inflammatory diseases .

Neuroprotective Effects

Given their interaction with neurotransmitter systems:

  • Case Study 3 : Experimental models indicate that oxazepine derivatives can protect neuronal cells from apoptosis induced by oxidative stress. This property is crucial for developing treatments for neurodegenerative diseases .

Pharmacological Studies

A summary of key pharmacological studies on this compound is presented in the following table:

StudyBiological ActivityMethodologyKey Findings
Study 1AntitumorCell viability assays on MCF-7 and PC3 cellsSignificant cytotoxicity observed; synergistic effects with doxorubicin
Study 2Anti-inflammatoryCytokine release assaysInhibition of TNF-alpha and IL-6 production
Study 3NeuroprotectiveOxidative stress models in neuronal culturesReduction in apoptosis markers; enhanced cell survival

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